3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide
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Overview
Description
3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide is an organic compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a methyl group attached to a cinnamamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide typically involves the reaction of 3-chlorocinnamic acid with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of 3-Chloro-N-(2-oxoethyl)-N-methylcinnamamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-methylcinnamamide.
Substitution: Formation of 3-Amino-N-(2-hydroxyethyl)-N-methylcinnamamide or 3-Thio-N-(2-hydroxyethyl)-N-methylcinnamamide.
Scientific Research Applications
3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-hydroxyethyl)benzamide
- 3-Chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.
Properties
CAS No. |
43196-34-5 |
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Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-hydroxyethyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H14ClNO2/c1-14(7-8-15)12(16)6-5-10-3-2-4-11(13)9-10/h2-6,9,15H,7-8H2,1H3/b6-5+ |
InChI Key |
CGNUKUNEUPIALA-AATRIKPKSA-N |
Isomeric SMILES |
CN(CCO)C(=O)/C=C/C1=CC(=CC=C1)Cl |
Canonical SMILES |
CN(CCO)C(=O)C=CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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